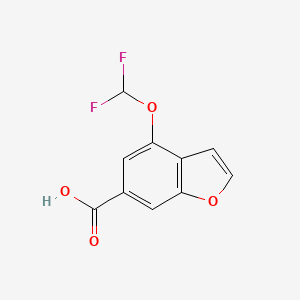

4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid

説明

“4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid” is a chemical compound with the molecular formula C8H6F2O3 . Its average mass is 188.128 Da and its monoisotopic mass is 188.028503 Da .

Synthesis Analysis

A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis

The molecular structure of “4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid” consists of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The exact mass of the molecule is 188.02850037 g/mol .Chemical Reactions Analysis

The capacity to defluorinate polyfluorinated organic compounds is a rare phenotype in microbes but is increasingly considered important for maintaining the environment . A compound with four fluorine substituents, 4-fluorobenzotrifluoride, was shown to undergo defluorination to the greatest extent .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid” include a density of 1.4±0.1 g/cm3, boiling point of 272.1±30.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and enthalpy of vaporization of 53.9±3.0 kJ/mol . It also has a flash point of 118.3±24.6 °C, index of refraction of 1.497, molar refractivity of 40.1±0.3 cm3, and a molar volume of 137.2±3.0 cm3 .科学的研究の応用

Synthesis and Coordination Reactions

4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid and its derivatives have been explored for their potential in synthesizing complex molecules and coordination compounds. For instance, the synthesis of benzofuro[3,2-c]pyridine derivatives from benzofuran-2-carbaldehyde demonstrates the versatility of benzofuran derivatives in creating novel compounds. These compounds have shown promise for the preparation of metal complexes with potential applications in materials science and catalysis due to their high thermal stability (Mojumdar, Šimon, & Krutošíková, 2009).

Molecular Docking and Biological Activity

The structural optimization and molecular docking analysis of benzofuran-carboxylic acids derivatives reveal their potential in inhibiting cancer and microbial diseases. These studies highlight the importance of benzofuran derivatives in developing new pharmaceuticals and understanding their mechanism of action at the molecular level (Sagaama et al., 2020).

Supramolecular Chemistry and Crystal Engineering

Benzofuran derivatives are key in supramolecular chemistry and crystal engineering, as they facilitate the study of hydrogen bonding, pi-pi interactions, and the formation of cocrystals. These studies provide insights into the design of new materials with tailored properties for applications in electronics, photonics, and pharmaceuticals (Titi & Goldberg, 2009).

Polymer Chemistry

In the realm of polymer chemistry, benzofuran derivatives serve as monomers for creating novel polymers with diverse functionalities. The synthesis of polymers containing benzofuran units demonstrates their potential in developing new materials with unique optical, electronic, and biological properties. These materials are promising for applications ranging from nanomedicine to organocatalysis (Nan et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, 4-(Difluoromethoxy)phenyl isocyanate, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

将来の方向性

Recent advances in difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

特性

IUPAC Name |

4-(difluoromethoxy)-1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O4/c11-10(12)16-8-4-5(9(13)14)3-7-6(8)1-2-15-7/h1-4,10H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKZNGDFNMSTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1C(=CC(=C2)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile](/img/structure/B1473693.png)

![[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane](/img/structure/B1473698.png)

![methyl (1R,3S,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1473703.png)